molecular formula C₁₄H₁₃N₅O₅S₂ B1145412 Δ2-Cefdinir CAS No. 934986-49-9

Δ2-Cefdinir

Número de catálogo: B1145412
Número CAS: 934986-49-9
Peso molecular: 395.41
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Δ2-Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class. It is effective against a variety of Gram-positive and Gram-negative bacterial infections. This compound is commonly used to treat infections in the ear, sinus, throat, lungs, and skin .

Análisis Bioquímico

Biochemical Properties

Δ2-Cefdinir interacts with various biomolecules, primarily penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of peptidoglycan, a key component of bacterial cell walls . By binding to these PBPs, this compound inhibits cell wall synthesis, leading to bacterial cell death .

Cellular Effects

This compound exerts its effects on various types of bacterial cells. It interferes with cell wall synthesis, which is crucial for maintaining the structural integrity of the cell . This interference affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with PBPs, leading to the inhibition of cell wall synthesis . This interaction disrupts the normal function of these enzymes, preventing the formation of peptidoglycan and leading to changes in gene expression that result in bacterial cell death .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit cell wall synthesis, leading to sustained antibacterial effects . The drug’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to antibiotic action, specifically the inhibition of cell wall synthesis . It interacts with enzymes such as PBPs and potentially affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is widely distributed in the body and shows good penetration into various tissues

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be located in the periplasmic space of bacteria where it can interact with PBPs to inhibit cell wall synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Δ2-Cefdinir can be synthesized through various methods. One common approach involves the use of hydrophilic polymers to enhance its solubility, dissolution, and bioavailability. For instance, solid dispersions of this compound can be prepared using hydroxypropyl-methylcellulose, carboxymethylcellulose-Na, and polyvinyl pyrrolidone K30 at a weight ratio of 1:1 (drug:polymer) using a spray-drying method .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques such as media milling to prepare nanosuspensions. This method improves the oral bioavailability of this compound by increasing its solubility, dissolution rate, and permeation .

Análisis De Reacciones Químicas

Types of Reactions

Δ2-Cefdinir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include beta-lactamase inhibitors, which enhance its efficacy against beta-lactamase-producing bacteria . The reactions typically occur under mild conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from the reactions of this compound include its active metabolites, which retain the antibiotic properties of the parent compound .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Respiratory Tract Infections
Δ2-Cefdinir is primarily used to treat community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, and acute maxillary sinusitis. Clinical trials have demonstrated its effectiveness against common pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae .

2. Skin and Skin Structure Infections
The antibiotic is also indicated for uncomplicated skin and skin-structure infections. Its stability against beta-lactamases makes it a suitable choice for treating infections caused by resistant strains .

3. Pediatric Use
Due to its favorable taste and tolerability, this compound is recommended for pediatric patients with mild to moderate respiratory tract or skin infections . Studies indicate that it can be effectively administered in a 5-day regimen for streptococcal pharyngitis, showing higher eradication rates compared to traditional treatments like penicillin .

Pharmacokinetics

This compound exhibits rapid absorption with peak plasma concentrations occurring approximately 2-4 hours post-administration. It has an estimated absolute bioavailability of about 25% and is primarily excreted via renal clearance . The pharmacokinetic profile supports its use in various infection treatments due to its effective dosing schedule.

Safety Profile

The adverse event profile of this compound is comparable to other cephalosporins, although gastrointestinal disturbances such as diarrhea have been reported more frequently in some studies . Monitoring for such side effects is essential during treatment.

Case Studies

Case Study 1: Efficacy in Pediatric Pharyngitis
A clinical trial involving pediatric patients treated with this compound for streptococcal pharyngitis showed a significant increase in the eradication rate of S. pyogenes compared to standard penicillin treatment over a 5-day course . The results suggest that this compound can be an effective alternative in pediatric populations.

Case Study 2: Treatment of Community-Acquired Pneumonia
In adult patients diagnosed with community-acquired pneumonia, this compound was administered as part of a multi-drug regimen. The study reported successful outcomes with reduced hospital stays and improved patient satisfaction due to the once or twice daily dosing regimen .

Data Tables

Application Area Pathogens Targeted Clinical Evidence
Respiratory Tract InfectionsStreptococcus pneumoniae, Haemophilus influenzaeMultiple clinical trials demonstrating efficacy
Skin InfectionsStaphylococcus aureus, Streptococcus pyogenesEffective against resistant strains
Pediatric PharyngitisStreptococcus pyogenesHigher eradication rates in shorter treatment
Pharmacokinetic Parameter Value
Peak Plasma Concentration2-4 hours post-dose
Absolute Bioavailability~25%
Renal ClearancePrimary route of excretion

Comparación Con Compuestos Similares

Δ2-Cefdinir is compared with other third-generation cephalosporins such as cefixime and cefepime. While all these compounds share a similar mechanism of action, this compound is unique in its enhanced solubility and bioavailability when prepared using hydrophilic polymers . Other similar compounds include amoxicillin and Augmentin, which are penicillin-type antibiotics .

Conclusion

This compound is a versatile and effective antibiotic with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, such as enhanced solubility and bioavailability, make it a valuable compound in the fight against bacterial infections.

Actividad Biológica

Δ2-Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of cephalosporins. It is primarily used to treat various bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, pharmacodynamics, pharmacokinetics, and clinical efficacy.

This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It achieves this through binding to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity. This action leads to bacterial lysis and death. Notably, this compound is resistant to hydrolysis by several common beta-lactamases, enhancing its effectiveness against resistant strains .

Antimicrobial Activity

This compound demonstrates a broad spectrum of activity against various pathogens. The Minimum Inhibitory Concentrations (MICs) for this compound against key organisms are summarized in Table 1.

Pathogen MIC (μg/mL)
Staphylococcus aureus0.78
Streptococcus pneumoniae0.25
Escherichia coli0.39
Klebsiella pneumoniae0.78
Haemophilus influenzae1.56
Moraxella catarrhalis0.39
Enterococcus faecalis12.5
Pseudomonas aeruginosa>100

These values indicate that this compound is particularly effective against Gram-positive cocci and some Gram-negative bacilli, making it a valuable option in treating various infections .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution throughout the body. Key pharmacokinetic parameters include:

  • Time to Peak Concentration (Tmax): Approximately 3 hours post-administration.
  • Bioavailability: Ranges from 16% to 25%, depending on the formulation.
  • Volume of Distribution: Approximately 0.35 L/kg in adults and 0.67 L/kg in children.
  • Half-life: Approximately 1.5 hours, primarily eliminated through renal clearance as unchanged drug .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for various infections, including community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, and skin infections. A summary of clinical trial findings is presented in Table 2.

Condition Clinical Efficacy Rate
Community-acquired pneumonia80%
Acute bacterial exacerbation of bronchitis75%
Acute otitis media85%
Skin and skin-structure infections70%

In these studies, this compound demonstrated comparable efficacy to other antibiotics while having a favorable safety profile .

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating specific infections:

  • Case Study on Pneumonia:
    A patient with community-acquired pneumonia was treated with this compound (600 mg/day) for 10 days, resulting in complete resolution of symptoms and radiological improvement.
  • Case Study on Bronchitis:
    In a cohort of patients with acute bronchitis, those treated with this compound showed significant symptom relief within five days compared to a control group receiving placebo.
  • Case Study on Otitis Media:
    Pediatric patients diagnosed with acute otitis media treated with this compound exhibited a high rate of clinical improvement (approximately 85%) within one week .

Safety Profile

The adverse effects associated with this compound are generally mild and include gastrointestinal disturbances such as diarrhea and nausea. In clinical trials, these effects were comparable to those observed with other antibiotics in the same class .

Propiedades

Número CAS

934986-49-9

Fórmula molecular

C₁₄H₁₃N₅O₅S₂

Peso molecular

395.41

Sinónimos

(6R,​7R)​-7-​[[(2Z)​-​2-​(2-​Amino-​4-​thiazolyl)​-​2-​(hydroxyimino)​acetyl]​amino]​-​3-​ethenyl-​8-​oxo-​5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic Acid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.